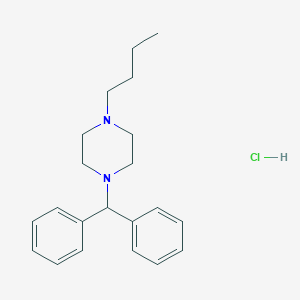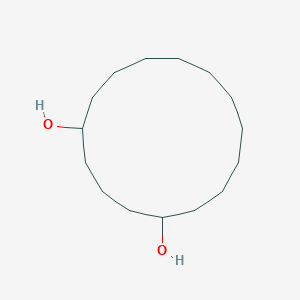
Cyclopentadecane-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadecane-1,5-diol is an organic compound with the molecular formula C15H30O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclopentadecane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentadecane-1,5-diol can be synthesized through the reduction of cyclopentadecane-1,5-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically involves dissolving the dione in an appropriate solvent, such as ethanol or tetrahydrofuran (THF), and then adding the reducing agent slowly while maintaining the reaction temperature.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of cyclopentadecane-1,5-dione to the diol. The reaction is carried out under high pressure and temperature to ensure complete conversion and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentadecane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form cyclopentadecane-1,5-dione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the diol can lead to the formation of cyclopentadecane.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Cyclopentadecane-1,5-dione.
Reduction: Cyclopentadecane.
Substitution: Cyclopentadecane derivatives with substituted functional groups.
Applications De Recherche Scientifique
Cyclopentadecane-1,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of cyclopentadecane-1,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the diol can interact with enzymes and receptors, potentially modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Cyclopentadecane-1,5-diol can be compared with other similar compounds, such as:
Cyclopentadecane: Lacks the hydroxyl groups and has different chemical reactivity.
Cyclopentadecane-1,5-dione: Contains carbonyl groups instead of hydroxyl groups, leading to different chemical properties and reactivity.
1,5-Pentanediol: A smaller diol with different applications and reactivity.
This compound is unique due to its larger ring structure and the presence of two hydroxyl groups, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
89328-34-7 |
|---|---|
Formule moléculaire |
C15H30O2 |
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
cyclopentadecane-1,5-diol |
InChI |
InChI=1S/C15H30O2/c16-14-10-7-5-3-1-2-4-6-8-11-15(17)13-9-12-14/h14-17H,1-13H2 |
Clé InChI |
RKCPMVMJZBWSMR-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(CCCC(CCCC1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
![Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14400584.png)
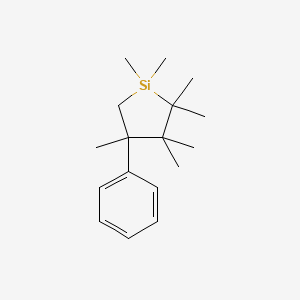
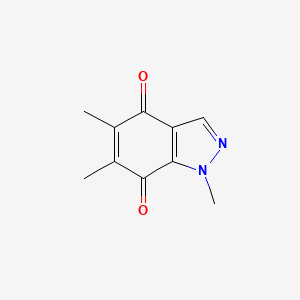

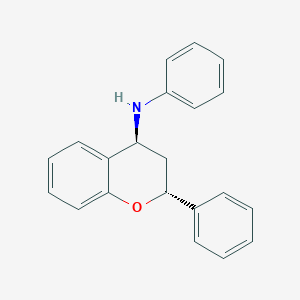
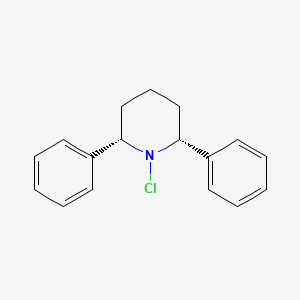
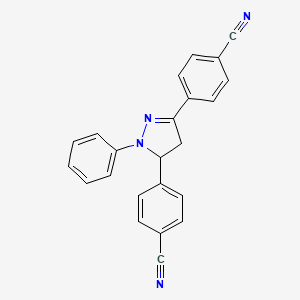

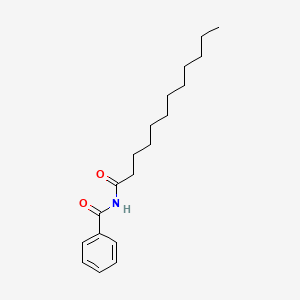
diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)
